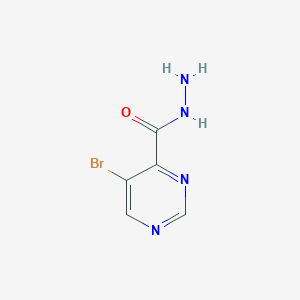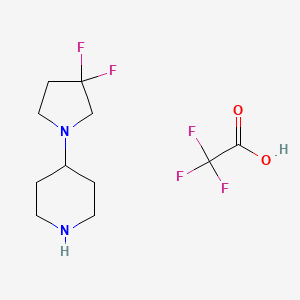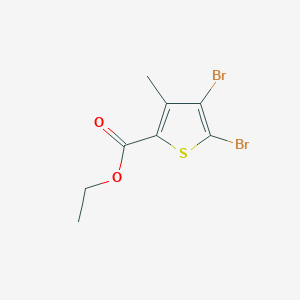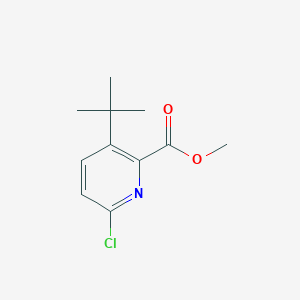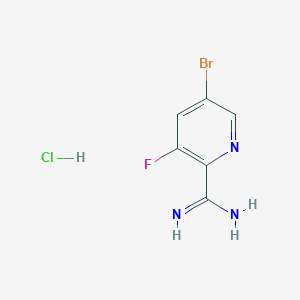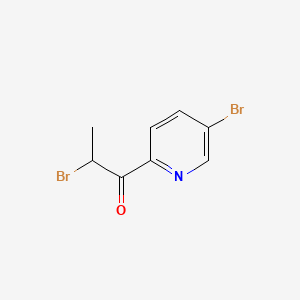![molecular formula C34H30N2O3 B13664838 4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13664838.png)
4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a complex organic compound that belongs to the class of dibenzofurans. This compound is characterized by the presence of two oxazoline rings attached to a dibenzofuran core. The dibenzofuran structure is known for its aromatic properties and stability, making it a valuable scaffold in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of substituted biphenyls or via the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers.
Attachment of Oxazoline Rings: The oxazoline rings are introduced through a condensation reaction involving phenylglyoxal and cyclic 1,3-diketones in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar aromatic properties but lacking the oxazoline rings.
Carbazole: Another aromatic compound with a nitrogen-containing heterocycle, used in similar applications.
Dibenzothiophene: Contains a sulfur atom in place of the oxygen in dibenzofuran, with distinct chemical properties.
Uniqueness
4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is unique due to its chiral oxazoline rings, which impart specific stereochemical properties and enhance its utility in asymmetric synthesis and catalysis .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C34H30N2O3 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(4S)-2-[6-[(4S)-5,5-dimethyl-4-phenyl-4H-1,3-oxazol-2-yl]dibenzofuran-4-yl]-5,5-dimethyl-4-phenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C34H30N2O3/c1-33(2)29(21-13-7-5-8-14-21)35-31(38-33)25-19-11-17-23-24-18-12-20-26(28(24)37-27(23)25)32-36-30(34(3,4)39-32)22-15-9-6-10-16-22/h5-20,29-30H,1-4H3/t29-,30-/m0/s1 |
InChI Key |
XQPGOERAQCBQHW-KYJUHHDHSA-N |
Isomeric SMILES |
CC1([C@@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](C(O5)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)C |
Canonical SMILES |
CC1(C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(C(O5)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


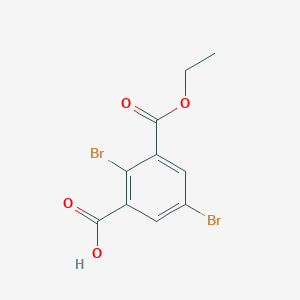
![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)
![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)

![(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)
